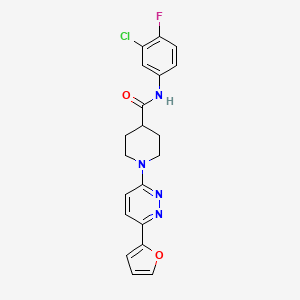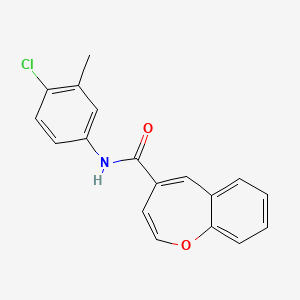
2-((4-Chlorophenyl)carbamoyl)-6-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(4-chlorophenyl)carbamoyl]acetic acid” is related to your query . It has a CAS Number of 15386-78-4 and a linear formula of C9H8ClNO3 .
Synthesis Analysis
A related compound, “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid”, was synthesized from the 1:1 reaction of 4-chloro aniline and glutaric anhydride . The yield was 81% .Molecular Structure Analysis
The backbone of the molecule “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” adopts an extended, all-trans configuration . The terminal carboxylic acid and phenyl residues are twisted out of the plane through the bridging atoms .Chemical Reactions Analysis
The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was originally reported in 1957 in the context of potential anti-bacterial activity . It has been subsequently investigated for the inhibition of sunflower seedling development and antinociceptive properties . Further, it and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines and 2,2′-(N-phenylpiperidine-2,6-diylidene)dimalononitriles .Physical And Chemical Properties Analysis
The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was characterized by IR, 1H and 13C {1H} NMR, and UV spectroscopy .Applications De Recherche Scientifique
Molecular Structure and Synthesis
- Solid-State Versatility and Halogen Bonds : A study on molecular salts/cocrystals of a related compound, 2-Chloro-4-nitrobenzoic acid, highlights the importance of halogen bonds in crystal stabilization. The research demonstrates how these interactions play a vital role in the crystal structures of molecular adducts (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
- Synthesis and Supramolecular Structure : Another study delves into the synthesis of the first alkaline earth 2-carbamoyl-4-nitrobenzoate, showcasing its supramolecular structure and highlighting the significance of hydrogen bonding interactions (Srinivasan, Shetgaonkar, & Raghavaiah, 2009).
Applications in Detection and Adsorption
- Detection of Organic Pollutants : A carbazole-functionalized metal-organic framework (MOF) was synthesized for efficient detection of antibiotics, pesticides, and nitroaromatic compounds. This highlights the compound's potential in environmental monitoring and pollution control (Xu, Zhang, & Zhang, 2019).
- Selective Adsorption of Dyes : Research on a microporous anionic MOF incorporating related compounds demonstrates rapid and selective separation of methylene blue, indicating applications in water treatment and dye adsorption (Guo, Liu, Guo, Sun, Guo, & Deng, 2017).
Spectroscopic and Structural Analysis
- FT-IR and Molecular Structure : Studies on derivatives of related compounds focus on their molecular structure, hyperpolarizability, and NBO analysis, offering insights into their electronic properties and potential applications in material science (Kumar, Panicker, Fun, Mary, Harikumar, Chandraju, Quah, & Ooi, 2014).
Safety and Hazards
Orientations Futures
The compound “4-[(4-Chlorophenyl)carbamoyl]butanoic Acid” was investigated crystallographically in continuation of recent structural studies on related glutaric acid amides . This suggests that future research could continue to explore the properties and potential applications of these types of compounds.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)carbamoyl]-6-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O5/c15-8-4-6-9(7-5-8)16-13(18)10-2-1-3-11(17(21)22)12(10)14(19)20/h1-7H,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBXYHKBVXKSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine](/img/structure/B2664852.png)
![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2664857.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2664862.png)

![1-(3,4-difluorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2664865.png)

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethylanilino)propyl]acetamide](/img/structure/B2664869.png)
![Methyl 6-[[(2-chloroacetyl)amino]methyl]-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2664872.png)

